

4-Fluoroaniline hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoroaniline hydrochloride

Cat. No.: B1253587

[Get Quote](#)

An In-depth Technical Guide to 4-Fluoroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoroaniline hydrochloride**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, key reactions, and applications, with a focus on its role in drug development.

Core Chemical Identity and Properties

4-Fluoroaniline hydrochloride is the salt of the organofluorine compound 4-fluoroaniline. The strategic placement of a fluorine atom at the para-position of the aniline ring imparts unique electronic properties that enhance its reactivity and utility as a synthetic building block.

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
Compound Name	4-Fluoroaniline hydrochloride	
CAS Number	2146-07-8	[1]
Molecular Formula	C ₆ H ₇ ClFN	[2]
Molecular Weight	147.58 g/mol	[2]
Parent Compound	4-Fluoroaniline	
Parent CAS Number	371-40-4	[3] [4]
Parent Molecular Weight	111.12 g/mol	[3] [4]
Parent Melting Point	-1.9 °C	[3]
Parent Boiling Point	187 °C	[3]
Parent Density	1.173 g/mL at 25 °C	[5]
Parent Water Solubility	33 g/L at 20 °C	[3] [6]
Parent pKa (conjugate acid)	4.65 at 25 °C	[7]
Appearance (Hydrochloride)	Expected to be a crystalline solid	
Solubility (Hydrochloride)	Expected to have higher water solubility than the free base	

Synthesis of 4-Fluoroaniline Hydrochloride

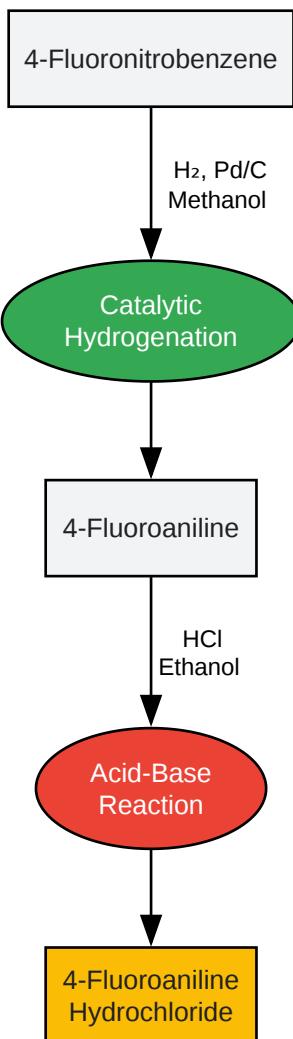
The industrial synthesis of 4-fluoroaniline, the precursor to the hydrochloride salt, is most commonly achieved through the reduction of 4-fluoronitrobenzene. The subsequent salt formation is a straightforward acid-base reaction.

Step 1: Reduction of 4-Fluoronitrobenzene to 4-Fluoroaniline

This protocol is based on catalytic hydrogenation, a clean and high-yield method.

- Materials:

- 4-Fluoronitrobenzene
- 10% Palladium on Carbon (Pd/C) catalyst
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite) for filtration
- Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
- Procedure:
 - Charge the reaction vessel with a solution of 4-fluoronitrobenzene in methanol.
 - Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically around 1-2 mol% relative to the substrate.
 - Seal the vessel and purge it several times with hydrogen gas to ensure an inert atmosphere is replaced.
 - Pressurize the vessel with hydrogen gas (typically 1-5 atm).
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
 - Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
 - Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol.
 - Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-fluoroaniline, often as a pale yellow oil.


Step 2: Formation of **4-Fluoroaniline Hydrochloride**

- Materials:

- Crude 4-fluoroaniline from Step 1
- Concentrated Hydrochloric Acid (HCl) or anhydrous HCl gas
- A suitable solvent (e.g., ethanol, diethyl ether)

- Procedure:

- Dissolve the crude 4-fluoroaniline in a minimal amount of a suitable organic solvent like ethanol.^[8]
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.^[8]
- The hydrochloride salt will precipitate as a solid.
- Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **4-fluoroaniline hydrochloride**.

[Click to download full resolution via product page](#)

Synthesis pathway for **4-Fluoroaniline Hydrochloride**.

Key Reactions and Applications in Drug Development

4-Fluoroaniline hydrochloride is a vital intermediate, particularly in the synthesis of fluoroquinolone antibiotics. The aniline nitrogen serves as a nucleophile in various bond-forming reactions.

The following protocol demonstrates a typical N-acylation reaction. Since the hydrochloride salt is used, a base is required to liberate the free amine for it to act as a nucleophile.

- Objective: To synthesize N-(4-fluorophenyl)acetamide from **4-fluoroaniline hydrochloride**.

- Materials:

- 4-Fluoroaniline hydrochloride

- Acetic anhydride

- Sodium acetate

- Water

- Ice bath

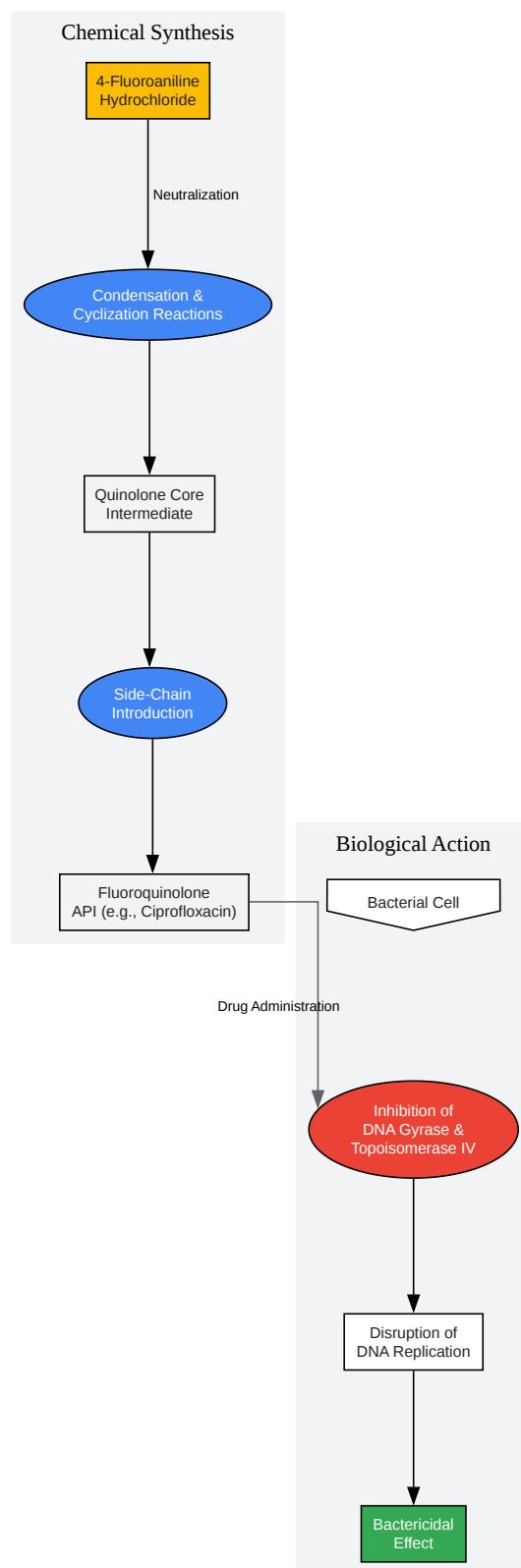
- Filtration apparatus

- Procedure (adapted from a general protocol for aniline acetylation[9]):

- Dissolve **4-fluoroaniline hydrochloride** in water. A clear solution of the anilinium salt should form.

- In a separate flask, prepare an aqueous solution of sodium acetate. This will act as the base.

- To the stirring solution of **4-fluoroaniline hydrochloride**, add acetic anhydride.


- Immediately add the sodium acetate solution to the mixture. The sodium acetate neutralizes the hydrochloride, freeing the 4-fluoroaniline to react with the acetic anhydride.

- A white precipitate of N-(4-fluorophenyl)acetamide should form.

- Cool the mixture in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration, wash with cold water, and dry.

4-Fluoroaniline and its derivatives are foundational to the synthesis of many fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]

[Click to download full resolution via product page](#)

Workflow from chemical intermediate to biological action.

Spectroscopic Characterization (1H and 13C NMR)

The NMR spectra of 4-fluoroaniline are well-characterized. For the hydrochloride salt, protonation of the amino group to form the anilinium ion ($-\text{NH}_3^+$) leads to a downfield shift (deshielding) of the aromatic protons and carbons due to the electron-withdrawing nature of the positively charged group. The characteristic C-F coupling patterns will remain.

Table 2: Representative NMR Data for the Parent 4-Fluoroaniline

Nucleus	Expected Chemical Shifts (ppm) and Coupling
¹ H NMR	Aromatic protons will appear as two multiplets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) than those ortho to the fluorine atom. The NH_2 protons typically appear as a broad singlet.
¹³ C NMR	Four signals are expected for the aromatic carbons. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹ J _{CF}) and appear significantly downfield. The other carbons will show smaller two-, three-, and four-bond C-F couplings.

Note: Actual chemical shifts can vary based on the solvent and concentration. For the hydrochloride salt, all aromatic signals would be shifted downfield.

Safety and Handling

4-Fluoroaniline and its hydrochloride salt should be handled with care, following standard laboratory safety procedures.

- Hazards: The parent compound is harmful if swallowed and causes skin and eye irritation.^[6] It is crucial to avoid personal contact.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[\[6\]](#)
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents. Keep containers tightly sealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Buy 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride | 2225142-16-3 [smolecule.com]
- 3. 371-40-4 CAS | 4-FLUOROANILINE | Laboratory Chemicals | Article No. 3856F [lobachemie.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 4-Fluoroaniline, 98% | Fisher Scientific [fishersci.ca]
- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [4-Fluoroaniline hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1253587#4-fluoroaniline-hydrochloride-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1253587#4-fluoroaniline-hydrochloride-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com